6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one
Overview
Description
6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains both piperidine and pyridazinone moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many bioactive molecules, contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-piperidone with hydrazine derivatives under controlled conditions to form the pyridazinone ring. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors, modulating their activity. The compound may also inhibit certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine itself and its various substituted forms.
Pyridazinone derivatives: Compounds containing the pyridazinone ring, such as 3,6-dihydropyridazin-3-one.
Uniqueness
6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one is unique due to the combination of the piperidine and pyridazinone rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings. Its unique structure also provides opportunities for further chemical modifications to enhance its pharmacological properties.
Biological Activity
6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring attached to a dihydropyridazinone core, which contributes to its unique pharmacological profile. The structural arrangement allows for interactions with various biological targets, influencing its activity.
Research indicates that this compound may interact with specific enzymes and receptors. The piperidine moiety enhances binding affinity and selectivity, while the dihydropyridazinone core provides stability. For instance, studies suggest that the compound can modulate fatty acid-binding proteins (FABPs), which are implicated in several diseases including cancer .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines:
The mechanism behind this activity is believed to involve the inhibition of key signaling pathways related to cell growth and survival.
Anti-inflammatory Effects
In addition to anticancer activity, this compound has demonstrated significant anti-inflammatory properties. In animal models, it exhibited dose-dependent inhibition of paw edema induced by carrageenan:
This suggests its potential as a therapeutic agent for inflammatory conditions.
Analgesic Activity
The compound has also been evaluated for analgesic effects using the acetic acid-induced writhing model. Results indicated that it significantly reduced pain responses:
Case Studies
- Study on FABP Inhibition : A study optimized derivatives of pyridazinones for their ability to inhibit FABP4, revealing that modifications at the piperidine position enhanced potency against cancer cells .
- Inflammation Model : In a study assessing anti-inflammatory effects, compounds similar to this compound were found to exhibit comparable efficacy to established anti-inflammatory drugs like indomethacin and celecoxib .
Properties
IUPAC Name |
3-piperidin-4-yl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h1-2,7,10H,3-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTRJDNGVHDHRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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